molecular formula C6H16N2O2S B13492640 n-Isopropyl-2-(methylamino)ethane-1-sulfonamide

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide

Cat. No.: B13492640
M. Wt: 180.27 g/mol
InChI Key: ZXHZZOYZIXBFGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-(methylamino)ethane-1-sulfonamide typically involves the reaction of isopropylamine with 2-(methylamino)ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of n-Isopropyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isopropyl-2-(methylamino)ethane-1-sulfonamide is unique due to its specific structural features, such as the isopropyl group and the methylamino group, which confer distinct chemical and biological properties. These features make it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C6H16N2O2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-(methylamino)-N-propan-2-ylethanesulfonamide

InChI

InChI=1S/C6H16N2O2S/c1-6(2)8-11(9,10)5-4-7-3/h6-8H,4-5H2,1-3H3

InChI Key

ZXHZZOYZIXBFGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)CCNC

Origin of Product

United States

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